(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride
CAS No.: 2219372-05-9
Cat. No.: VC4980434
Molecular Formula: C6H11ClN2S
Molecular Weight: 178.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219372-05-9 |
|---|---|
| Molecular Formula | C6H11ClN2S |
| Molecular Weight | 178.68 |
| IUPAC Name | (2-ethyl-1,3-thiazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2S.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3,7H2,1H3;1H |
| Standard InChI Key | UOBGTXCOROVEMY-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=CS1)CN.Cl |
Introduction
(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry and biology. Its molecular formula is C6H11ClN2S, and it is characterized by a thiazole ring, which is crucial for its biological activity. This compound is used as a building block in the synthesis of more complex heterocyclic compounds and has been studied for its potential antibacterial, antifungal, and antitumor activities.
Types of Reactions
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Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring using reagents like alkyl halides or acyl chlorides under basic conditions.
Antimicrobial Activity
Thiazole derivatives, including (2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride, have shown promising antimicrobial activities. These compounds can inhibit the growth of bacteria and fungi by interfering with essential metabolic pathways, potentially disrupting cell membrane integrity or inhibiting key enzymes.
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. Compounds bearing the thiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents.
Synthesis Methods
The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride typically involves multi-step processes, including the cyclization of 2-ethylthioamide with α-haloketones to form the thiazole ring, followed by reductive amination to introduce the methanamine group.
Applications
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Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
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Biology: Studied for its potential antibacterial and antifungal activities.
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Medicine: Ongoing research to explore its potential as a therapeutic agent for various diseases.
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Industry: Potential use in developing new materials with specific properties.
Comparison with Similar Compounds
| Compound | Molecular Formula | Potential Applications |
|---|---|---|
| (2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride | C6H11ClN2S | Antibacterial, antifungal, antitumor |
| 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate | C6H12Cl2N2S·H2O | Similar biological activities, but with different solubility and stability |
| 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride | C6H11ClN2S | Potential in developing new pharmaceuticals |
Safety and Handling
(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride is classified as a laboratory chemical for scientific research and development only. It is not approved for use in humans or animals and should be handled with caution in a controlled laboratory environment.
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